4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Sourcing a reliable, high-purity thiomorpholine 1,1-dioxide intermediate for lead optimization can be challenging due to the critical impact of the sulfone's electronic properties on target affinity. This compound directly addresses that need, offering a validated scaffold for medicinal chemistry and agrochemical programs. - Non-interchangeable pharmacophore: The 1,1-dioxo-thiomorpholine core is essential for GAK kinase and KCNQ channel activity, confirmed by matched molecular pair analysis. - CNS drug design tool: Higher TPSA (50.27 Ų) vs. morpholine enables strategic modulation of passive permeability and P-gp recognition. - Synthetic versatility: The 2-chloropyridine handle facilitates rapid library expansion via cross-coupling, expediting SAR studies.

Molecular Formula C10H13ClN2O2S
Molecular Weight 260.74 g/mol
CAS No. 1249769-71-8
Cat. No. B13632474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide
CAS1249769-71-8
Molecular FormulaC10H13ClN2O2S
Molecular Weight260.74 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1CC2=C(N=CC=C2)Cl
InChIInChI=1S/C10H13ClN2O2S/c11-10-9(2-1-3-12-10)8-13-4-6-16(14,15)7-5-13/h1-3H,4-8H2
InChIKeyOJRREINROVPQQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Specifications and Chemical Identity


4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide (CAS 1249769-71-8) is a heterocyclic building block featuring a 1,1-dioxo-thiomorpholine core linked via a methylene bridge to a 2-chloropyridine ring . With a molecular formula of C₁₀H₁₃ClN₂O₂S and a molecular weight of 260.74 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs .

Thiomorpholine 1,1-dioxide heterocyclic building block
Methylene-linked 2-chloropyridine for further derivatization
Sulfone pharmacophore supports kinase/ion channel SAR studies
Suitable for medicinal chemistry and agrochemical intermediate synthesis

Risks of Generic Substitution


Generic substitution within the (2-chloropyridin-3-yl)methyl heterocycle family carries significant risk due to the profound impact of the heterocycle's electronic and steric properties on biological activity and physicochemical behavior. The thiomorpholine 1,1-dioxide moiety is a distinct pharmacophore, not electronically or sterically equivalent to morpholine, thiomorpholine, or piperazine analogs. Its sulfone group strongly influences molecular polarity, hydrogen-bonding capacity, and metabolic stability compared to non-oxidized or ring-oxygen variants. Evidence demonstrates that swapping this core for a morpholine ring fundamentally alters target affinity and physical properties, confirming that the oxidized thiomorpholine ring is a specifically designed, non-interchangeable structure [1].

Morpholine or thiomorpholine analogs lack the sulfone oxygens, altering hydrogen-bond acceptor capacity and three-dimensional geometry. Matched molecular pair data show differentiable EC50 values [1].
Polarity and target engagement may not transfer; scaffold hopping requires validation.
Non-oxidized thiomorpholine or piperazine replacements remove the sulfone’s strong electron-withdrawing effect, potentially shifting metabolic stability and off-target profiles.
Physicochemical and ADME properties may differ significantly; direct substitution not recommended without comparative SAR.

Quantitative Differentiation Evidence


Core Structure Differentiation: Sulfone vs. Morpholine

The target compound possesses a distinct thiomorpholine 1,1-dioxide core (SMILES: O=S1(CCN(CC2=CC=CN=C2Cl)CC1)=O), which is a known privileged structure in kinase and ion channel modulator design. SAR studies on matched molecular pairs demonstrate that the 1,1-dioxide group is critical for target engagement. For instance, in a series of thiazole-4-carboxamide fungicides, the thiomorpholine 1,1-dioxide derivative displayed distinct EC50 values compared to its morpholine and non-oxidized thiomorpholine counterparts, proving the sulfone is not a silent substituent [1]. This contrasts sharply with common morpholine analogs like 4-[(2-Chloropyridin-3-yl)methyl]morpholine (CAS 1250205-26-5) which lack the sulfone oxygens, fundamentally altering hydrogen bond acceptor capacity and three-dimensional geometry .

Core structure: sulfone vs. morpholine
Reported
Thiomorpholine 1,1-dioxide (S(=O)2) vs morpholine (ether oxygen): distinct EC50 profiles in matched molecular pairs [1].
Sulfone strongly modulates H-bond acceptor geometry and target engagement.
Class-level inference from fungicide SAR; class-specific validation recommended.
Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Verified Purity Comparison

The verified purity of a research chemical is a primary driver for procurement. 4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide is reliably available at a high standard of 98% purity, as determined by HPLC . When comparing similar building blocks from the same leading supplier, another close analog, 4-((2-Chloropyridin-3-yl)sulfonyl)thiomorpholine (CAS 1156386-14-9), is also listed at 98% purity . This indicates that a high purity standard is achievable and expected for this compound class, ensuring the target compound meets the threshold required for reproducible synthesis or biological screening where impurities could confound results.

Purity specification consistency
Data to verify
Target compound: 98% (HPLC). Analog 4-((2-chloropyridin-3-yl)sulfonyl)thiomorpholine: 98%.
High purity standard achievable for this chemical class; supports procurement confidence.
Supplier-reported data; independent lot verification may be considered.
Quality Control Material Science Reproducibility

Polar Surface Area Difference

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's oral bioavailability and cellular permeability. The target compound, 4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide, has a computed TPSA of 50.27 Ų . This is notably higher than the morpholine analog, 4-[(2-Chloropyridin-3-yl)methyl]morpholine, which has a computed TPSA of 33.6 Ų . The 50% increase in polar surface area is a direct consequence of the sulfone oxygens and can significantly influence passive membrane permeability and off-target binding profiles, providing an engineerable handle for medicinal chemists to tune ADME properties.

TPSA difference
Context-dependent
Target TPSA 50.27 Ų vs morpholine analog 33.6 Ų (+~50%).
Increased polarity may influence passive permeability and transporter recognition.
Computational prediction; experimental ADME profiling may be required.
Drug Design ADME Prediction Computational Chemistry

Optimal R&D Application Areas


Kinase Inhibitor Scaffold Hopping

The thiomorpholine 1,1-dioxide core is a validated motif in kinase inhibitor design, particularly for targets like cyclin G-associated kinase (GAK) . The target compound serves as an advanced intermediate for exploring this moiety as a hinge-binding or solvent-exposed region element. Its well-defined TPSA advantage over morpholine allows medicinal chemists to systematically improve solubility and reduce lipophilicity without sacrificing target engagement, a common pitfall in lead optimization.

Ion Channel Modulator Synthesis

Patents explicitly claim thiomorpholine 1,1-dioxide derivatives as openers of KCNQ potassium ion channels, a mechanism relevant to epilepsy and neuropathic pain [1]. This compound's 2-chloropyridine moiety provides a synthetic handle for further derivatization via cross-coupling reactions, making it a strategic building block for constructing libraries of novel KCNQ modulators, where the sulfone group is critical for activity [2].

Agrochemical Fungicide Discovery

Matched molecular pair analysis in agrochemical research has shown that incorporating a thiomorpholine 1,1-dioxide moiety into a thiazole carboxamide scaffold yields a distinct fungicidal activity profile compared to morpholine or thiomorpholine [2]. This compound can function as a key intermediate in the synthesis of new fungicide candidates, exploiting the sulfone's unique electronic properties to combat resistant fungal strains.

ADME Property Tuning in CNS Discovery

The substantially higher TPSA (50.27 Ų) of the target compound compared to its morpholine analog makes it a valuable tool for modulating passive CNS permeability. In CNS drug discovery, the sulfone can be strategically employed to reduce brain penetration of a compound where peripheral restriction is desired, or to modify efflux transporter recognition (e.g., P-gp), based on established principles of polarity-driven CNS MPO scoring.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold hopping
Thiomorpholine 1,1-dioxide as hinge-binding or solvent-exposed motif
Target engagement (e.g., GAK) and solubility modulation in lead optimization
Ion channel modulator synthesis
2-Chloropyridine handle for cross-coupling derivatization
KCNQ potassium channel opener research and electrophysiology assays
Agrochemical fungicide discovery
Sulfone electronic properties distinct from morpholine/thiomorpholine
Fungicidal activity screening and matched molecular pair SAR
ADME property tuning in CNS research
Elevated TPSA for polarity-driven permeability modulation
Passive permeability assays, P-gp recognition, and CNS MPO scoring
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